molecular formula C7H5F4NO B070883 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride CAS No. 170693-22-8

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride

Cat. No.: B070883
CAS No.: 170693-22-8
M. Wt: 195.11 g/mol
InChI Key: ZGCBXCJMIYVEFA-UHFFFAOYSA-N
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Description

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride is a heterocyclic compound featuring a pyrrole ring substituted with a methyl group, a trifluoromethyl group, and a carbonyl fluoride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole with a fluorinating agent such as carbonyl fluoride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may involve steps such as lithiation, electrophilic trapping, and distillation to achieve the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure consistent quality and yield. Techniques such as continuous flow synthesis and batch processing are employed to optimize the reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride
  • 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
  • 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol

Uniqueness

1-Methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

CAS No.

170693-22-8

Molecular Formula

C7H5F4NO

Molecular Weight

195.11 g/mol

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride

InChI

InChI=1S/C7H5F4NO/c1-12-4(6(8)13)2-3-5(12)7(9,10)11/h2-3H,1H3

InChI Key

ZGCBXCJMIYVEFA-UHFFFAOYSA-N

SMILES

CN1C(=CC=C1C(F)(F)F)C(=O)F

Canonical SMILES

CN1C(=CC=C1C(F)(F)F)C(=O)F

Synonyms

1H-Pyrrole-2-carbonylfluoride,1-methyl-5-(trifluoromethyl)-(9CI)

Origin of Product

United States

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